Tazarotene

Description

This compound, commonly marketed as Tazorac®, Avage®, and Zorac®, is member of the acetylenic class of retinoids. It is a prodrug that is found in topical formulations used in the treatment of various conditons, such as psoriasis, acne, and sun damaged skin (photodamage).

This compound is a Retinoid.

This compound is a synthetic, topical retinoid. this compound induces the expression of this compound-induced gene 3 (TIG3), a tumor suppressor gene. In psoriasis, this compound normalizes abnormal keratinocyte differentiation and reduces their hyperproliferation. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1997 and has 4 approved and 3 investigational indications.

a topical acetylenic retinoid; a topical kerytolytic

See also: Halobetasol propionate; this compound (component of).

Properties

IUPAC Name |

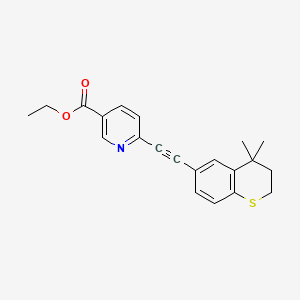

ethyl 6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2S/c1-4-24-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-25-19/h6-7,9-10,13-14H,4,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQICQVSFDPSEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)SCCC3(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046691 | |

| Record name | Tazarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tazarotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 7.50e-04 g/L | |

| Record name | Tazarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00799 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tazarotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

118292-40-3 | |

| Record name | Tazarotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118292-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tazarotene [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118292403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tazarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00799 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tazarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 6-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl)ethynyl]-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAZAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81BDR9Y8PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tazarotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tazarotene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tazarotene, a third-generation synthetic retinoid, is a cornerstone in the topical treatment of psoriasis, acne vulgaris, and photoaging. Its therapeutic efficacy is intrinsically linked to its unique molecular architecture, characterized by a thiochromane moiety linked to a nicotinic acid ester via an acetylenic bond. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, detailing the starting materials, key chemical transformations, and experimental protocols. The information is presented to support research, development, and optimization of this compound synthesis.

Introduction

This compound (ethyl 6-[2-(4,4-dimethylthiochroman-6-yl)ethynyl]nicotinate) is a prodrug that is rapidly converted in vivo to its active metabolite, tazarotenic acid. This active form exhibits selective affinity for retinoic acid receptors (RARs), particularly RARβ and RARγ, modulating gene expression to control cell proliferation and differentiation.[1] The synthesis of this acetylenic retinoid has evolved, with newer methods offering improved efficiency and safety profiles over earlier approaches. This document outlines two principal synthetic routes, with a focus on a more recent and advantageous pathway involving an S-oxide intermediate.

Retrosynthetic Analysis

The core structure of this compound can be disconnected at the acetylenic C-C bond, suggesting a Sonogashira cross-coupling reaction as the key bond-forming step. This retrosynthetic approach identifies two primary building blocks: a substituted thiochromane entity and a pyridine (B92270) derivative.

Diagram of Retrosynthetic Analysis of this compound

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathways

Pathway 1: The Original Approach via 4,4-Dimethyl-6-acetylthiochromane

One of the earlier and widely recognized synthetic routes to this compound commences with the formation of the thiochromane ring system.[1]

Diagram of this compound Synthesis Pathway 1

Caption: Original synthetic pathway to this compound.

The key steps in this pathway are:

-

Alkylation: Thiophenol is alkylated with dimethylallyl bromide to form a thioether.[1]

-

Friedel-Crafts Cyclization: The thioether undergoes an intramolecular cyclization to yield the thiopyran ring system.[1]

-

Acylation: The thiopyran is acylated with acetyl chloride to introduce a methyl ketone group.[1]

-

Formation of Acetylene: The methyl ketone is converted to its enol phosphate, which then eliminates diethyl phosphite (B83602) to form the terminal acetylene, 4,4-dimethyl-6-ethynylthiochromane.[1]

-

Sonogashira Coupling: The final step involves a palladium-catalyzed Sonogashira coupling between the synthesized acetylene and ethyl 6-chloronicotinate to afford this compound.[1]

Pathway 2: An Improved Synthesis via an S-Oxide Intermediate

A more recent and efficient synthesis of this compound has been developed to circumvent some of the challenges of the original route. This pathway utilizes a highly crystalline S-oxide intermediate, which facilitates purification and improves yields.[2][3]

Diagram of this compound Synthesis Pathway 2

Caption: Improved this compound synthesis via an S-oxide.

The key transformations in this improved pathway include:

-

Formation of the S-Oxide Intermediate: The synthesis begins with the preparation of 4,4-dimethyl-6-bromothiochromane-S-oxide from 4-bromothiophenol and 3,3-dimethyl-allyl bromide.[2][3]

-

Palladium-Catalyzed Coupling: This key intermediate undergoes a palladium-catalyzed coupling reaction with 2-methyl-3-butyn-2-ol.[2][3]

-

Elimination: The resulting adduct is treated with a base to eliminate acetone (B3395972) and form 4,4-dimethyl-6-ethynylthiochromane-S-oxide.[2]

-

Sonogashira Coupling: A Sonogashira coupling with ethyl 6-chloronicotinate yields the highly crystalline this compound-S-oxide.[2][3] The crystallinity of this intermediate is a significant advantage, allowing for easy purification.[2]

-

Deoxygenation: The final step is the deoxygenation of the S-oxide to afford this compound.[2][3]

Starting Materials

The following table summarizes the key starting materials for the synthesis of this compound.

| Pathway | Starting Material | Function |

| 1 | Thiophenol | Source of the thioether and sulfur for the thiochromane ring.[1] |

| 1 | Dimethylallyl bromide | Provides the carbon framework for the dimethyl-substituted portion of the thiochromane ring.[1] |

| 1 | Acetyl chloride | Acylating agent to introduce the ketone functionality.[1] |

| 1 | Diethyl chlorophosphate | Used to form the enol phosphate intermediate.[1] |

| 1 & 2 | Ethyl 6-chloronicotinate | Provides the nicotinic acid ester moiety.[1][2][3] |

| 2 | 4-Bromothiophenol | A key building block for the brominated thiochromane intermediate.[2][3] |

| 2 | 3,3-Dimethyl-allyl bromide | Source of the dimethylallyl group.[2][3] |

| 2 | 2-Methyl-3-butyn-2-ol | A protected form of acetylene used in the coupling reaction.[2][3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the synthesis of this compound via the S-oxide pathway.

Preparation of 4,4-dimethyl-6-(3-hydroxy-3-methyl-but-1-ynyl)-thiochromane-S-oxide (Adduct 7)

-

Procedure: In a suitable reaction vessel, 4,4-dimethyl-6-bromothiochromane-S-oxide (7.94 g, 29.0 mmol) is dissolved in dimethoxyethane (120 ml). To this solution, water (55 ml), potassium carbonate (10.01 g, 72.45 mmol), copper(I) iodide (0.22 g, 1.16 mmol), triphenylphosphine (B44618) (0.60 g, 2.32 mmol), and 10% (w/w) palladium on carbon (0.62 g, 0.58 mmol) are added successively. The mixture is stirred for 30 minutes at room temperature. 2-Methyl-3-butyn-2-ol (7.1 ml, 72.45 mmol) is then added, and the reaction mixture is heated at 80°C for 5 hours. After cooling, the mixture is filtered through Celite, diluted with water (400 ml), and extracted with ethyl acetate (B1210297) (2 x 300 ml).[2][3]

Preparation of 4,4-dimethyl-6-ethynylthiochromane-S-oxide (8)

-

Procedure: Adduct (7) (32.86 g, 119.1 mmol) is dissolved in toluene (B28343) (400 ml). 60% sodium hydride (400 mg, 16.7 mmol) is added in small portions with stirring. The reaction mixture is heated to 110°C for 1 hour, during which a toluene/acetone mixture is distilled off (200 ml). After cooling, the mixture is concentrated in vacuo, taken up with ether (400 ml), and washed with 1M potassium carbonate solution, water, and saturated sodium chloride solution. The organic phase is dried, filtered, and concentrated to yield the desired product.[2]

-

Yield: 21.7 g (84%).[2]

Preparation of this compound-S-oxide (4)

-

Procedure: A solution of 4,4-dimethyl-6-ethynylthiochromane-S-oxide (8) (21.7 g, 99.54 mmol), ethyl 6-chloronicotinate (3) (21.24 g, 114.5 mmol), and triethylamine (B128534) (60 ml) in N,N-dimethylformamide (400 ml) is prepared. To this, copper(I) iodide (2.37 g, 12.44 mmol) and bis(triphenylphosphine)palladium(II) dichloride (5.93 g, 8.46 mmol) are added under a nitrogen atmosphere. The reaction mixture is heated at 50°C with stirring for 3 hours. After cooling, the mixture is diluted with ethyl acetate (600 ml) and washed with water. The aqueous phases are re-extracted with ethyl acetate (2 x 200 ml).[3]

-

Yield: 80-85% as a crystalline solid after purification.[2]

Preparation of this compound (1) from this compound-S-oxide (4)

-

Procedure: this compound-S-oxide (4) (29.0 g, 79.0 mmol) is dissolved in N,N-dimethylformamide (500 ml) and cooled to -20°C. Phosphorus trichloride (B1173362) (6.9 ml, 79.0 mmol) is added, and the mixture is stirred for 1 hour. The reaction is then diluted with ethyl acetate (400 ml) and washed with a saturated sodium chloride solution and water. The organic phase is dried over sodium sulfate, filtered, and concentrated in vacuo. The resulting solid is purified by column chromatography and crystallized from hexane.[2]

-

Yield: 16.4 g (59%).[2]

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the improved synthesis of this compound.

| Reaction Step | Starting Material | Product | Yield (%) | Reference |

| Elimination | Adduct (7) | 4,4-dimethyl-6-ethynylthiochromane-S-oxide (8) | 84 | [2] |

| Sonogashira Coupling | 4,4-dimethyl-6-ethynylthiochromane-S-oxide (8) | This compound-S-oxide (4) | 80-85 | [2] |

| Deoxygenation | This compound-S-oxide (4) | This compound (1) | 59 | [2] |

Conclusion

The synthesis of this compound has been significantly refined since its inception. The pathway proceeding through a crystalline S-oxide intermediate offers notable advantages in terms of purification and overall efficiency. This technical guide provides researchers and drug development professionals with a detailed understanding of the synthetic strategies for this compound, including actionable experimental protocols and quantitative data. Further research may focus on the development of even more streamlined and environmentally benign synthetic routes.

References

Tazarotene's Precision Strike: A Technical Deep Dive into its Mechanism of Action on Retinoic Acid Receptors

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Tazarotene, a third-generation topical retinoid, has established its therapeutic importance in dermatology for conditions such as psoriasis, acne, and photoaging. Its efficacy is rooted in a highly specific interaction with retinoic acid receptors (RARs), leading to a cascade of downstream genomic and non-genomic effects. This in-depth technical guide elucidates the core mechanism of action of this compound, focusing on its receptor selectivity, binding affinities, and the subsequent signaling pathways it modulates. We provide a comprehensive overview of the experimental methodologies used to characterize these interactions and present available quantitative data to offer a comparative perspective. Detailed signaling pathway diagrams and experimental workflows are visualized using the DOT language to provide a clear and concise representation of the underlying molecular processes.

Introduction: The Rise of a Receptor-Selective Retinoid

First and second-generation retinoids, while effective, are often associated with a range of side effects due to their non-selective binding to all RAR subtypes. This compound was developed to overcome this limitation by exhibiting a distinct receptor selectivity profile. As a prodrug, this compound is rapidly hydrolyzed in tissues to its active metabolite, tazarotenic acid, which is the primary mediator of its pharmacological effects. This guide delves into the molecular intricacies of how tazarotenic acid engages with RARs to produce its therapeutic outcomes.

Mechanism of Action: From Prodrug to Precision Gene Regulation

This compound's journey from a topically applied prodrug to a modulator of gene expression is a multi-step process that begins with its conversion to tazarotenic acid.

Receptor Selectivity and Binding Affinity

Tazarotenic acid demonstrates a marked selectivity for the β and γ subtypes of retinoic acid receptors (RARβ and RARγ), with a significantly lower affinity for the α subtype (RARα). It does not exhibit any significant affinity for retinoid X receptors (RXRs). This receptor-specific interaction is the cornerstone of its targeted therapeutic action and favorable side-effect profile compared to non-selective retinoids.

The binding of tazarotenic acid to RARs initiates a conformational change in the receptor, leading to the recruitment of co-activator proteins and the dissociation of co-repressor proteins from the retinoic acid response elements (RAREs) in the promoter regions of target genes. This complex then modulates the transcription of a specific set of genes.

Table 1: Quantitative Binding Affinity of Tazarotenic Acid for Retinoic Acid Receptor Subtypes

| Ligand | Receptor Subtype | Binding Affinity (Ki) |

| Tazarotenic Acid | RARα | >1000 nM |

| Tazarotenic Acid | RARβ | ~34 nM |

| Tazarotenic Acid | RARγ | ~130 nM |

Note: The Ki values are approximate and can vary depending on the experimental conditions. The data presented is a synthesis of available literature and aims to provide a comparative view of the binding affinities.

Downstream Gene Regulation

The binding of tazarotenic acid to RARβ and RARγ leads to the altered expression of a cohort of genes that play crucial roles in cellular differentiation, proliferation, and inflammation.

A key aspect of this compound's mechanism is the induction of a specific set of genes known as this compound-Induced Genes (TIGs).

-

TIG1 (this compound-Induced Gene 1): Also known as RARRES1, TIG1 is a transmembrane protein that has been implicated in the suppression of tumor growth and the induction of apoptosis.

-

TIG2 (this compound-Induced Gene 2): Also known as chemerin, TIG2 is involved in immune cell trafficking and has been shown to be downregulated in certain skin cancers.

-

TIG3 (this compound-Induced Gene 3): TIG3 is a member of the H-rev107 family of class II tumor suppressor genes and plays a role in inhibiting cell proliferation.

Table 2: this compound-Mediated Gene Expression Changes

| Gene | Direction of Regulation | Fold Change (Approximate) | Cellular Function |

| TIG1 (RARRES1) | Upregulation | >4-fold | Tumor suppression, Apoptosis |

| TIG2 (Chemerin) | Upregulation | Variable | Immune modulation |

| TIG3 | Upregulation | >4-fold | Inhibition of proliferation |

| Keratinocyte Transglutaminase | Downregulation | Significant | Keratinocyte differentiation |

| Filaggrin | Upregulation | Significant | Epidermal barrier function |

Note: Fold changes are approximate and can vary based on cell type and experimental conditions.

Beyond the TIG family, this compound also influences the expression of other genes involved in skin homeostasis. It downregulates markers of hyperproliferation and inflammation, such as keratinocyte transglutaminase, and upregulates markers of normal differentiation, like filaggrin.

Signaling Pathway Modulation

The genomic effects of this compound are complemented by its influence on key signaling pathways that regulate cellular processes.

Tazarotenic acid has been shown to antagonize the activity of the transcription factor Activator Protein-1 (AP-1), a key regulator of inflammation and cellular proliferation. By inhibiting AP-1, this compound helps to reduce the expression of pro-inflammatory cytokines and matrix metalloproteinases.

Recent studies have indicated that the downstream effects of this compound-induced genes, particularly TIG1, involve the modulation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway and the induction of the endoplasmic reticulum (ER) stress response. TIG1 can suppress mTOR signaling, leading to reduced cell growth and proliferation. Furthermore, the induction of ER stress by TIG1 can trigger apoptosis in hyperproliferative cells.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of specialized in vitro and in vivo assays. Below are generalized protocols for key experiments.

Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity (Ki) of tazarotenic acid for different RAR subtypes.

Methodology:

-

Receptor Preparation: Prepare cell lysates or purified recombinant RARα, RARβ, and RARγ proteins.

-

Radioligand: Use a radiolabeled retinoid with known high affinity for RARs (e.g., [³H]-all-trans retinoic acid).

-

Competition: Incubate a constant concentration of the radioligand and the receptor with increasing concentrations of unlabeled tazarotenic acid.

-

Separation: Separate the receptor-bound from free radioligand using a method such as filtration through glass fiber filters.

-

Detection: Quantify the radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of tazarotenic acid. Calculate the IC50 (the concentration of tazarotenic acid that inhibits 50% of the specific binding of the radioligand) and then derive the Ki value using the Cheng-Prusoff equation.

Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of tazarotenic acid to activate gene transcription through a specific RAR subtype.

Methodology:

-

Cell Culture and Transfection: Co-transfect a suitable mammalian cell line (e.g., HEK293T) with two plasmids:

-

An expression vector for the specific RAR subtype (α, β, or γ).

-

A reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).

-

-

Treatment: Treat the transfected cells with varying concentrations of tazarotenic acid.

-

Cell Lysis: After an appropriate incubation period (e.g., 24 hours), lyse the cells to release the luciferase enzyme.

-

Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected β-galactosidase or total protein concentration). Plot the normalized luciferase activity against the concentration of tazarotenic acid to determine the EC50 (the concentration that produces 50% of the maximal response).

Visualizing the Molecular Interactions

To provide a clearer understanding of the complex processes involved, the following diagrams have been generated using the DOT language.

This compound's Cellular Uptake and Conversion

Caption: Conversion of this compound to its active form, tazarotenic acid.

Tazarotenic Acid's Interaction with Retinoic Acid Receptors

Caption: Tazarotenic acid-mediated activation of RARs and gene transcription.

Downstream Signaling Pathways Modulated by this compound

Caption: Overview of key signaling pathways affected by this compound.

Conclusion and Future Directions

This compound's mechanism of action is a testament to the power of receptor-selective drug design. Its preferential binding to RARβ and RARγ allows for a targeted modulation of gene expression, leading to potent therapeutic effects with an improved safety profile. The upregulation of this compound-Induced Genes and the antagonism of the AP-1 pathway are central to its efficacy in treating hyperproliferative and inflammatory skin conditions. The emerging role of the mTOR and ER stress pathways in mediating the downstream effects of this compound opens up new avenues for research and potential therapeutic applications.

Future research should focus on further elucidating the precise molecular interactions between tazarotenic acid and the RAR subtypes, as well as a more comprehensive mapping of the downstream gene regulatory networks. A deeper understanding of these processes will not only refine our knowledge of this compound's mechanism but also pave the way for the development of even more targeted and effective retinoid-based therapies.

Tazarotene's Receptor Selectivity: A Deep Dive into RAR-γ and RAR-β Preference

For Immediate Release

IRVINE, Calif. – December 15, 2025 – A comprehensive technical analysis of tazarotene, a third-generation retinoid, underscores its selective affinity for Retinoic Acid Receptor-γ (RAR-γ) and Retinoic Acid Receptor-β (RAR-β) over Retinoic Acid Receptor-α (RAR-α). This selectivity is a key attribute that distinguishes it from earlier generation retinoids and is central to its therapeutic mechanism in dermatology and oncology. This whitepaper provides an in-depth examination of the quantitative data, experimental methodologies, and signaling pathways that define this compound's receptor-specific interactions.

This compound itself is a prodrug, which upon administration, is rapidly converted by esterases in the body to its active form, tazarotenic acid.[1][2][3] It is tazarotenic acid that functions as the selective ligand for RARs. Unlike its predecessors, tazarotenic acid demonstrates a significantly higher binding affinity and transactivation potential for RAR-β and RAR-γ, while exhibiting much lower activity towards RAR-α and no significant interaction with Retinoid X Receptors (RXRs).[1][2][4] This receptor preference is believed to contribute to its clinical efficacy and tolerability profile.

Quantitative Analysis of Receptor Selectivity

The selectivity of tazarotenic acid for RAR-β and RAR-γ has been quantified through various in vitro assays, primarily competitive radioligand binding assays and transcriptional activation assays. These studies provide key metrics such as the inhibition constant (Ki) and the half-maximal effective concentration (EC50), which respectively indicate the binding affinity and functional potency of the ligand.

Binding Affinity (Ki) of Tazarotenic Acid for RAR Subtypes

Competitive radioligand binding assays are employed to determine the Ki of a test compound. In this experimental setup, tazarotenic acid competes with a radiolabeled ligand (e.g., [³H]-all-trans-retinoic acid) for binding to the different RAR subtypes. The concentration of tazarotenic acid that inhibits 50% of the radioligand binding is the IC50, from which the Ki is calculated. A lower Ki value signifies a higher binding affinity.

| Compound | RAR-α Ki (nM) | RAR-β Ki (nM) | RAR-γ Ki (nM) |

| Tazarotenic Acid | ~450 | ~8 | ~131 |

Note: The exact Ki values can vary between studies based on experimental conditions. The values presented are representative of the relative affinities consistently reported in the literature.

Transcriptional Activation (EC50) of RAR Subtypes by Tazarotenic Acid

Transcriptional activation assays measure the functional consequence of ligand binding – the activation of gene expression. In these assays, cells are engineered to express a specific RAR subtype and a reporter gene that is activated upon receptor binding. The EC50 value represents the concentration of tazarotenic acid required to achieve 50% of the maximal reporter gene activation. A lower EC50 value indicates greater potency.

| Compound | RAR-α EC50 (nM) | RAR-β EC50 (nM) | RAR-γ EC50 (nM) |

| Tazarotenic Acid | >1000 | ~20 | ~20 |

Note: The exact EC50 values can vary depending on the specific reporter gene and cell line used. The values presented demonstrate the relative potency of tazarotenic acid for the different RAR subtypes.

Experimental Protocols

The determination of this compound's receptor selectivity relies on well-established and rigorous experimental protocols. Below are detailed methodologies for the key assays cited.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of tazarotenic acid for each RAR subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Purified recombinant human RAR-α, RAR-β, and RAR-γ ligand-binding domains (LBDs).

-

[³H]-all-trans-retinoic acid (radioligand).

-

Tazarotenic acid.

-

Binding buffer (e.g., phosphate-buffered saline with bovine serum albumin).

-

Scintillation fluid and counter.

Procedure:

-

A constant concentration of the RAR-LBD and [³H]-all-trans-retinoic acid are incubated in the binding buffer.

-

Increasing concentrations of unlabeled tazarotenic acid are added to the incubation mixtures.

-

The mixtures are incubated to allow binding to reach equilibrium.

-

The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration through a glass fiber filter.

-

The amount of radioactivity retained on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.

-

The concentration of tazarotenic acid that displaces 50% of the bound radioligand (IC50) is determined.

-

The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GAL4-RAR Chimera Transcriptional Activation Assay

This cell-based assay measures the ability of tazarotenic acid to activate gene transcription through a specific RAR subtype.

Materials:

-

Mammalian cell line (e.g., HEK293T).

-

Expression plasmid for a chimeric receptor consisting of the yeast GAL4 DNA-binding domain fused to the ligand-binding domain of a human RAR (GAL4-RARα, GAL4-RARβ, or GAL4-RARγ).

-

Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase).

-

Tazarotenic acid.

-

Cell culture medium and transfection reagents.

-

Luciferase assay reagent and luminometer.

Procedure:

-

The mammalian cells are co-transfected with the GAL4-RAR expression plasmid and the GAL4 UAS-luciferase reporter plasmid.

-

After a period to allow for protein expression, the cells are treated with varying concentrations of tazarotenic acid.

-

The cells are incubated to allow for receptor activation and subsequent luciferase expression.

-

The cells are lysed, and the luciferase activity is measured using a luminometer.

-

The concentration of tazarotenic acid that produces 50% of the maximal luciferase activity (EC50) is determined by plotting the luciferase activity against the logarithm of the tazarotenic acid concentration.

Signaling Pathways and Experimental Workflows

The selective activation of RAR-β and RAR-γ by tazarotenic acid initiates a cascade of molecular events that ultimately leads to changes in gene expression. These pathways and the workflows to study them can be visualized using Graphviz.

Conclusion

The receptor selectivity of tazarotenic acid for RAR-β and RAR-γ is a defining characteristic that underpins its therapeutic utility. The quantitative data from binding and functional assays consistently demonstrate this preference. Understanding the detailed experimental protocols and the underlying signaling pathways is crucial for researchers and drug development professionals working to leverage the therapeutic potential of selective retinoids. The continued exploration of these mechanisms will pave the way for the development of next-generation therapies with enhanced efficacy and safety profiles.

References

- 1. This compound--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: the first receptor-selective topical retinoid for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A retinoic acid receptor beta/gamma-selective prodrug (this compound) plus a retinoid X receptor ligand induces extracellular signal-regulated kinase activation, retinoblastoma hypophosphorylation, G0 arrest, and cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring Potential Therapeutic Applications of this compound: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

Tazarotene-Induced Gene-1 (TIG1) Regulation in Skin Cells: An In-depth Technical Guide

Introduction

Tazarotene-induced gene-1 (TIG1), also known as Retinoic Acid Receptor Responder 1 (RARRES1), is a transmembrane protein that plays a significant role in the regulation of skin cell proliferation and differentiation.[1][2][3][4] Its expression is highly responsive to retinoids, particularly the synthetic retinoid this compound, which is utilized in the treatment of psoriasis and acne.[1][5] This technical guide provides a comprehensive overview of the molecular mechanisms governing TIG1 regulation in skin cells, its downstream signaling pathways, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals working in dermatology and oncology.

TIG1 Gene and Protein Structure

The human TIG1 gene is located on chromosome 3 and encodes a type 1 transmembrane protein.[1][6] The protein consists of a small N-terminal intracellular region, a single membrane-spanning hydrophobic domain, and a large C-terminal extracellular region that contains a glycosylation signal.[1][6] Two isoforms of TIG1 have been reported, arising from alternative splicing.[4]

Upstream Regulation of TIG1 Expression

The primary mechanism for the upregulation of TIG1 expression in skin cells is through the activation of retinoic acid receptors (RARs).

The this compound-RAR Signaling Axis

This compound, a synthetic acetylenic retinoid, is a selective agonist for RARβ and RARγ.[7] Upon entering a skin cell, this compound is rapidly hydrolyzed by esterases into its active metabolite, tazarotenic acid.[8] Tazarotenic acid then binds to RARs in the nucleus. This ligand-receptor complex subsequently binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes, including TIG1, to activate their transcription.[8][9] It has been demonstrated that TIG1 induction is mediated through RARs, but not retinoid X receptors (RXRs).[1][10]

A diagram illustrating the upstream regulation of TIG1 is provided below:

Quantitative Data on TIG1 Induction

The induction of TIG1 expression by this compound is a quantifiable event. The following table summarizes available data on the upregulation of TIG1 mRNA in response to this compound treatment in different skin-related cell types.

| Cell Type | This compound Concentration | Treatment Duration | Fold Induction of TIG1 mRNA | Reference |

| Human Dermal Fibroblasts | 1 µM | 24 hours | ~40-fold | (Not explicitly quantified in provided search results) |

| Human Endothelial Cells | 3 µM | Not Specified | 6-fold | (Not explicitly quantified in provided search results) |

| Primary Human Keratinocytes | 1 µM | 3 days | Upregulation confirmed | [11] |

| Skin Raft Cultures | Not Specified | Not Specified | Highly upregulated | [1][10] |

Downstream Signaling Pathways of TIG1

TIG1, upon its expression, modulates several intracellular signaling pathways, primarily impacting cell growth, proliferation, and survival. The two most well-documented downstream effects are the inhibition of the mTOR signaling pathway and the induction of endoplasmic reticulum (ER) stress.

Inhibition of the mTOR Signaling Pathway

In melanoma cells, TIG1 has been shown to inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[12][13] This inhibition is mediated through a direct interaction between TIG1 and VAC14, a component of the PI(3,5)P2 synthesis complex.[12][14] The binding of TIG1 to VAC14 is thought to disrupt the normal function of the complex, leading to the suppression of mTORC1 activity and its downstream effector, p70 S6 kinase (S6K).[12][14] This ultimately results in the inhibition of cell proliferation.[12]

Induction of Endoplasmic Reticulum (ER) Stress

TIG1 expression can trigger the ER stress response, leading to apoptosis in melanoma cells.[15][16] This is characterized by the upregulation of key ER stress markers, including:

-

Homocysteine-responsive endoplasmic reticulum-resident ubiquitin-like domain member 1 (HERPUD1) [15][16]

-

DNA damage-inducible transcript 3 (DDIT3, also known as CHOP) [15][16]

The induction of these proteins is associated with an increase in caspase-3 activity, ultimately leading to programmed cell death.[15][16]

A diagram illustrating the downstream signaling pathways of TIG1 is provided below:

Experimental Protocols

This section provides an overview of key experimental protocols used to study TIG1 regulation in skin cells.

Cell Culture and Treatment

-

Primary Human Keratinocytes and Fibroblasts: These cells are typically isolated from neonatal foreskin or adult skin biopsies and cultured in specialized serum-free or low-serum media (e.g., Keratinocyte-SFM for keratinocytes, DMEM with 10% FBS for fibroblasts).

-

Skin Raft Cultures: These three-dimensional cultures mimic the structure of the epidermis and are established by seeding keratinocytes onto a dermal equivalent (e.g., collagen gel containing fibroblasts).[10]

-

This compound Treatment: this compound is typically dissolved in a suitable solvent like DMSO and added to the culture medium at concentrations ranging from nanomolar to micromolar, depending on the experimental goals. Treatment durations can vary from a few hours to several days.[11]

RNA Analysis

This is a sensitive method for quantifying TIG1 mRNA levels.

-

RNA Extraction: Total RNA is isolated from cultured cells or skin biopsies using a commercial kit (e.g., RNeasy Kit, Qiagen) or a standard TRIzol-based method.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: The qPCR reaction is performed using a real-time PCR system with SYBR Green or a probe-based detection method. The reaction mixture includes cDNA, forward and reverse primers for TIG1, and a suitable qPCR master mix.

-

Validated Housekeeping Genes for Keratinocyte Studies: For normalization, a panel of stably expressed housekeeping genes should be validated. Recommended candidates include GAPDH, PGK1, IPO8, and PPIA.[17]

-

-

Data Analysis: The relative expression of TIG1 is calculated using the ΔΔCt method, normalizing to the geometric mean of the selected housekeeping genes.

This technique allows for the detection and size determination of TIG1 mRNA.

-

RNA Electrophoresis: Total RNA (10-20 µg) is denatured and separated by size on a formaldehyde-agarose gel.

-

Blotting: The RNA is transferred from the gel to a nylon or nitrocellulose membrane via capillary action.

-

Probe Hybridization: The membrane is incubated with a labeled single-stranded DNA or RNA probe that is complementary to the TIG1 mRNA sequence. Probes can be labeled with radioactive isotopes (e.g., 32P) or non-radioactive labels (e.g., digoxigenin). Hybridization is typically carried out overnight at a specific temperature (e.g., 42°C or 68°C) in a hybridization buffer.[18]

-

Washing and Detection: The membrane is washed under stringent conditions to remove non-specifically bound probe. The hybridized probe is then detected by autoradiography (for radioactive probes) or a chemiluminescent or colorimetric reaction (for non-radioactive probes).[18]

A workflow for Northern Blot analysis is depicted below:

In Situ Hybridization (ISH)

ISH is used to visualize the spatial expression pattern of TIG1 mRNA within skin tissue sections.

-

Tissue Preparation: Fresh-frozen or formalin-fixed, paraffin-embedded skin biopsies are sectioned onto slides.[19][20]

-

Permeabilization and Pre-hybridization: The tissue sections are treated to allow probe penetration and to block non-specific binding sites.[20][21]

-

Probe Hybridization: A labeled antisense RNA probe for TIG1 is applied to the tissue sections and incubated overnight in a humidified chamber at a specific temperature (e.g., 50-65°C).[19][21]

-

Washing: Stringent washes are performed to remove unbound probe.[19]

-

Detection: The hybridized probe is detected using an antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) that catalyzes a colorimetric reaction, or a fluorescently labeled antibody.[19][20]

-

Microscopy: The slides are visualized under a microscope to determine the cellular localization of TIG1 mRNA.

Promoter Analysis

ChIP assays are used to confirm the direct binding of RARs to the TIG1 promoter in vivo.

-

Cross-linking: Cultured skin cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the RAR subtype of interest (e.g., RARβ or RARγ). The antibody-protein-DNA complexes are then captured using protein A/G-conjugated beads.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

-

qPCR Analysis: The purified DNA is analyzed by qPCR using primers that flank the putative RARE in the TIG1 promoter. The enrichment of this region is compared to a negative control region and an input control.[8][22]

A workflow for ChIP-qPCR is shown below:

References

- 1. This compound-induced gene 1 (TIG1), a novel retinoic acid receptor-responsive gene in skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RARRES1 retinoic acid receptor responder 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. RARRES1 retinoic acid receptor responder 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. Molecular mechanisms of this compound action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploring Potential Therapeutic Applications of this compound: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chromatin Immunoprecipitation and Quantitative Real-Time PCR to Assess Binding of a Protein of Interest to Identified Predicted Binding Sites Within a Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Identification and characterization of a retinoid-induced class II tumor suppressor/growth regulatory gene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ar.iiarjournals.org [ar.iiarjournals.org]

- 13. TIG1 Inhibits the mTOR Signaling Pathway in Malignant Melanoma Through the VAC14 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 15. imrpress.com [imrpress.com]

- 16. This compound-induced Gene 1 Induces Melanoma Cell Death by Triggering Endoplasmic Reticulum Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification and validation of reference genes for expression studies in human keratinocyte cell lines treated with and without interferon-γ – a method for qRT-PCR reference gene determination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ruo.mbl.co.jp [ruo.mbl.co.jp]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. case.edu [case.edu]

- 21. bicellscientific.com [bicellscientific.com]

- 22. RAR/RXR binding dynamics distinguish pluripotency from differentiation associated cis-regulatory elements - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Tazarotene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tazarotene is a third-generation, receptor-selective topical retinoid belonging to the acetylenic class.[1] It is a prodrug that, upon topical application, is rapidly converted by esterases to its active metabolite, tazarotenic acid.[2][3] This active form demonstrates high selectivity for retinoic acid receptors (RARs), particularly subtypes RAR-β and RAR-γ, through which it modulates gene expression to normalize cell differentiation and proliferation and reduce inflammation.[2][4][5] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of this compound, intended for professionals in research and drug development.

Molecular Structure and Identification

This compound, chemically known as ethyl 6-[2-(4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-6-yl)ethynyl]pyridine-3-carboxylate, is a synthetic retinoid characterized by a rigid, ring-locked structure.[3][6][7] This structure includes a thiochromane ring system linked via an ethynyl (B1212043) spacer to a pyridine-3-carboxylate moiety.

As a prodrug, this compound is metabolically hydrolyzed to tazarotenic acid, its active form, which possesses the carboxylic acid functional group necessary for high-affinity receptor binding.[2][3][6][8]

Key Structural Identifiers:

-

IUPAC Name: ethyl 6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate[7][8]

-

CAS Number: 118292-40-3[1]

Physicochemical Properties

The physicochemical properties of this compound influence its formulation, delivery, and pharmacokinetic profile. It is a lipophilic molecule with limited aqueous solubility.[][10] A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 351.46 g/mol | [1][7][8][] |

| Physical Form | Crystalline solid; Pale Yellow to Light Yellow Solid | [8][][11] |

| Melting Point | 103-105°C | [] |

| Boiling Point | 499.8±45.0°C (Predicted) | [] |

| Solubility | - In DMSO and Dimethylformamide: ~30 mg/mL- In Water: Practically insoluble (7.50e-04 g/L)- In 1:4 DMSO:PBS (pH 7.2): ~0.2 mg/mL | [8][][10][11] |

| LogP (Octanol-Water) | 5.6 | [8] |

| Topological Polar Surface Area | 64.5 Ų | [7] |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects through a well-defined molecular pathway involving the selective activation of specific nuclear receptors.

-

Prodrug Conversion: Following topical administration, this compound penetrates the skin where it undergoes rapid hydrolysis by cutaneous esterases, converting it into its active metabolite, tazarotenic acid.[2][3][5][6]

-

Receptor Binding: Tazarotenic acid selectively binds to members of the retinoic acid receptor (RAR) family, with a pronounced affinity for RAR-β and RAR-γ subtypes.[2][4][5] It does not exhibit significant binding to retinoid X receptors (RXRs).[3][12]

-

Gene Expression Modulation: The binding of tazarotenic acid to RARs forms a heterodimer with RXRs. This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[5] This interaction modulates the transcription of these genes, leading to:

-

Normalization of Keratinocyte Differentiation: It downregulates markers of abnormal differentiation and hyperproliferation, such as certain keratins (K6, K16) and transglutaminase 1.[1][3]

-

Anti-proliferative Effects: It upregulates the expression of this compound-Induced Genes (TIGs), including TIG1, TIG2, and TIG3, which are involved in suppressing cell growth and promoting apoptosis.[2][3][13][14]

-

Anti-inflammatory Action: It inhibits the activity of the transcription factor AP-1 (composed of c-Jun and c-Fos), which in turn reduces the expression of pro-inflammatory molecules like interleukin-6 (IL-6).[2]

-

The diagram below illustrates the signaling pathway of this compound.

Experimental Protocols

The characterization of this compound's receptor selectivity and mechanism of action relies on specific in-vitro assays. Below is a generalized methodology for a competitive receptor binding assay, a key experiment to determine binding affinity and selectivity.

Retinoic Acid Receptor (RAR) Competitive Binding Assay

Objective: To determine the binding affinity (IC₅₀) and selectivity of tazarotenic acid for different RAR subtypes (α, β, γ) compared to a radiolabeled ligand.

Methodology:

-

Receptor Preparation:

-

Nuclear extracts are prepared from cells engineered to overexpress a specific human RAR subtype (e.g., RAR-α, RAR-β, or RAR-γ). Common cell lines for this purpose include Sf9 insect cells or mammalian cell lines like COS-7 or HEK293.

-

Protein concentration in the nuclear extract is quantified using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

A constant, low concentration of a high-affinity radiolabeled retinoid (e.g., [³H]-all-trans-retinoic acid) is added to each well.

-

Increasing concentrations of the unlabeled competitor ligand (tazarotenic acid) are added to the wells. Control wells include those for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a large excess of unlabeled all-trans-retinoic acid).

-

-

Incubation:

-

The plates are incubated for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C) to allow the binding reaction to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The receptor-bound radioligand must be separated from the unbound (free) radioligand. A common method is hydroxylapatite (HAP) adsorption.

-

A slurry of HAP is added to each well. The HAP binds the receptor-ligand complexes.

-

The plates are centrifuged, and the supernatant containing the free radioligand is aspirated. The HAP pellet is washed multiple times with a wash buffer to remove any remaining unbound ligand.

-

-

Quantification:

-

A scintillation cocktail is added to each well containing the HAP pellet.

-

The radioactivity (in disintegrations per minute, DPM) is measured using a scintillation counter.

-

-

Data Analysis:

-

The percentage of specific binding is calculated for each concentration of the competitor ligand.

-

The data are plotted as the percentage of specific binding versus the log concentration of tazarotenic acid.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value, which is the concentration of tazarotenic acid required to inhibit 50% of the specific binding of the radioligand.

-

By comparing the IC₅₀ values across the different RAR subtypes, the receptor selectivity profile of tazarotenic acid can be established.

-

The experimental workflow for this process is visualized below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Exploring Potential Therapeutic Applications of this compound: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring this compound’s role in dermatology - Cosmoderma [cosmoderma.org]

- 4. Articles [globalrx.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. drugs.com [drugs.com]

- 7. tazaroteno | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. This compound | C21H21NO2S | CID 5381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. This compound--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

In Vitro Effects of Tazarotene on Keratinocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazarotene, a third-generation topical retinoid, is a cornerstone in the management of various hyperproliferative and inflammatory skin disorders, including psoriasis and acne vulgaris. Its therapeutic efficacy is intrinsically linked to its profound effects on keratinocytes, the primary cell type of the epidermis. In vitro studies have been instrumental in elucidating the molecular mechanisms underpinning this compound's clinical benefits. This technical guide provides an in-depth overview of the in vitro effects of this compound on keratinocytes, focusing on quantitative data, detailed experimental protocols, and the intricate signaling pathways involved.

Mechanism of Action at a Glance

This compound is a prodrug that is rapidly hydrolyzed to its active form, tazarotenic acid. This active metabolite selectively binds to retinoic acid receptors (RARs), with a preference for RAR-β and RAR-γ subtypes. This interaction modulates the transcription of a host of target genes, leading to the normalization of keratinocyte proliferation and differentiation, and a reduction in inflammatory responses.

Quantitative Effects of this compound on Keratinocytes

The following tables summarize the key quantitative findings from in vitro studies on the impact of this compound on keratinocyte functions.

Table 1: Effect of this compound on Keratinocyte Proliferation

| Cell Type | Assay | This compound Concentration | Observation | Reference |

| Normal Human Keratinocytes | MTT Assay | > 0.1 µmol/L | Inhibition of proliferation | [1] |

| Basal Cell Carcinoma (BCC) Cells | MTT Assay | 6.125 - 100 µM | Dose- and time-dependent decrease in cell viability |

Table 2: this compound-Mediated Gene Regulation in Keratinocytes

| Gene | Regulation | Method | Fold Change / Observation | Reference |

| This compound-Induced Gene 1 (TIG1) | Upregulated | Subtraction Hybridization, Northern Analysis | Highly upregulated | [2] |

| This compound-Induced Gene 2 (TIG2) | Upregulated | Immunohistochemistry, In situ hybridization | Increased expression | [3] |

| This compound-Induced Gene 3 (TIG3) | Upregulated | Real-time RT-PCR, Immunocytochemistry | Elevated mRNA and protein production at > 0.1 µmol/L | [1] |

| Keratin 6 (KRT6) | Downregulated | Not specified | Downregulation of hyperproliferative keratins | [4] |

| Keratin 16 (KRT16) | Downregulated | Not specified | Downregulation of hyperproliferative keratins | [4] |

| Involucrin (IVL) | Downregulated | Not specified | Downregulation of differentiation marker | [4] |

| Transglutaminase 1 (TGM1) | Downregulated | Not specified | Downregulation of differentiation marker | [4] |

| Epidermal Growth Factor Receptor (EGFR) | Downregulated | Not specified | Downregulation of EGFR | [4] |

Signaling Pathways Modulated by this compound in Keratinocytes

This compound exerts its effects through a complex network of signaling pathways. The primary pathway involves the binding of its active metabolite, tazarotenic acid, to RARs, which then heterodimerize with Retinoid X Receptors (RXRs). This complex binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their expression.

References

- 1. Effects of narrow-band ultraviolet B and this compound therapy on keratinocyte proliferation and TIG3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-induced gene 1 (TIG1), a novel retinoic acid receptor-responsive gene in skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Alteration of this compound induced gene-2 expression in psoriasis vulgaris] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring this compound’s role in dermatology - Cosmoderma [cosmoderma.org]

Tazarotene: A Comprehensive Technical Guide on its Discovery, Development, and Mechanism of Action

Introduction

Tazarotene is a third-generation, receptor-selective topical retinoid that has become a cornerstone in the management of various dermatological conditions, most notably plaque psoriasis and acne vulgaris.[1][2] Beloning to the acetylenic class of retinoids, its development marked a significant advancement in topical therapy, offering targeted action with a favorable safety profile.[1][3] This technical guide provides an in-depth exploration of the discovery, development, and pharmacology of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis

This compound was developed by Allergan and was first approved for medical use in 1997.[1][4] It is a prodrug, meaning it is converted into its active form, tazarotenic acid, after application to the skin.[5][6] The synthesis of this compound is a multi-step process.[1]

The key steps in the synthesis of this compound are as follows:

-

Formation of the Thiochromene Ring System: The process begins with the alkylation of the anion from thiophenol with dimethylallyl bromide to yield a thioether.[1] This is followed by a Friedel-Crafts cyclization of the olefin to form the thiopyran ring.[1]

-

Acetylation and Acetylene (B1199291) Formation: The thiopyran is then acylated with acetyl chloride in the presence of aluminum chloride to produce a methyl ketone.[1] The enolate of this ketone reacts with diethyl chlorophosphate to form a transient enol phosphate, which then eliminates diethyl phosphite (B83602) to create the corresponding acetylene.[1]

-

Coupling Reaction: Finally, the anion from the reaction of the acetylene with a base is used to displace chlorine from ethyl 6-chloronicotinate, resulting in the formation of this compound.[1]

Preclinical Development

Preclinical studies on this compound established its pharmacological activity and safety profile prior to human trials. These studies demonstrated that this compound has low systemic absorption following topical administration.[3] In preclinical toxicity assessments, high topical doses resulted in reversible skin irritation, while lower doses were well-tolerated.[3] Importantly, topical application of this compound was found to be non-teratogenic, non-carcinogenic, and not associated with photosensitization or phototoxicity.[3]

Pharmacodynamics and Mechanism of Action

This compound is a retinoid prodrug that is hydrolyzed by esterases in the skin to its active metabolite, tazarotenic acid.[5][6] Tazarotenic acid is a receptor-selective retinoid, meaning it preferentially binds to specific retinoic acid receptors (RARs).[1] It exhibits high affinity for RAR-β and RAR-γ, with minimal to no activity at retinoid X receptors (RXRs).[1][3]

The binding of tazarotenic acid to RARs forms a heterodimer with RXRs, which then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[6] This interaction modulates gene transcription, leading to a cascade of downstream effects that are beneficial in the treatment of psoriasis and acne.[6][7]

Key molecular actions of this compound include:

-

Normalization of Keratinocyte Differentiation: this compound down-regulates markers of abnormal keratinocyte differentiation, such as keratinocyte transglutaminase and involucrin.[1]

-

Anti-proliferative Effects: It inhibits the hyperproliferation of keratinocytes by downregulating ornithine decarboxylase and epidermal growth factor receptor.[1]

-

Anti-inflammatory Properties: this compound reduces the expression of inflammatory markers.[7]

-

Upregulation of this compound-Induced Genes (TIGs): this compound upregulates the expression of three novel genes: TIG-1, TIG-2, and TIG-3.[7] These genes are thought to mediate some of its anti-proliferative effects.[7][8]

Below is a diagram illustrating the signaling pathway of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Topical: MedlinePlus Drug Information [medlineplus.gov]

- 3. This compound: the first receptor-selective topical retinoid for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. File:this compound synthesis.svg - Wikimedia Commons [commons.wikimedia.org]

- 5. This compound | C21H21NO2S | CID 5381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Molecular mechanisms of this compound action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

Methodological & Application

Tazarotene Formulations in Psoriasis Treatment: A Comparative Analysis of Gel and Cream Vehicles

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Tazarotene, a third-generation topical retinoid, is a cornerstone in the management of plaque psoriasis. Its efficacy stems from its selective binding to retinoic acid receptors (RARs), leading to the normalization of keratinocyte differentiation, reduction of hyperproliferation, and modulation of inflammatory responses.[1][2] this compound is available in both gel and cream formulations, and the choice of vehicle can significantly impact treatment outcomes, patient adherence, and local tolerability. These application notes provide a detailed comparison of this compound gel and cream formulations for psoriasis treatment, supported by quantitative data, experimental protocols, and visualizations of key biological and experimental pathways.

Comparative Efficacy and Safety

While direct head-to-head clinical trials exclusively comparing this compound gel and cream formulations are limited, data from various studies allow for a comparative assessment of their efficacy and safety profiles. Both formulations have demonstrated significant efficacy in reducing the clinical signs of psoriasis compared to vehicle.[3][4]

Key Efficacy Endpoints:

-

Plaque Elevation: Both gel and cream formulations have been shown to be effective in reducing plaque elevation.[3][4]

-

Scaling (Desquamation): this compound cream has demonstrated a reduction in scaling.[5] Similarly, the gel formulation is effective in reducing scaling.[3]

-

Erythema (Redness): Both formulations contribute to a reduction in erythema.[3][5]

Quantitative Data Summary:

The following tables summarize quantitative data from separate clinical trials to facilitate a comparative understanding.

Table 1: Efficacy of this compound Cream 0.1% vs. Clobetasol (B30939) Propionate (B1217596) 0.05% Cream in Plaque Psoriasis (12-Week Study) [5][6]

| Parameter | This compound 0.1% Cream | Clobetasol Propionate 0.05% Cream |

| Erythema Reduction | Less effective than clobetasol, with statistically significant differences favoring clobetasol at weeks 2, 4, 6, and 8. | More effective than this compound. |

| Induration (Plaque Elevation) Reduction | More effective than clobetasol at weeks 2, 4, 10, and 12 (statistically significant at week 2). | Less effective than this compound at specific time points. |

| Scaling Reduction | Less effective than clobetasol throughout the treatment period. | More effective than this compound. |

| Treatment Success Rate (Week 12) | 88% | 100% |

Table 2: Efficacy of this compound Gel (0.05% and 0.1%) vs. Vehicle in Plaque Psoriasis [3]

| Parameter | This compound Gel (0.05% and 0.1%) | Vehicle |

| Plaque Elevation Reduction | Significantly more effective than vehicle. | - |

| Scaling Reduction | Significantly more effective than vehicle. | - |

| Erythema Reduction | Significantly more effective than vehicle. | - |

| Onset of Action | Significant improvements as early as the first week of treatment. | - |

| Prolonged Therapeutic Effect | Sustained beneficial effects for up to 12 weeks post-treatment. | - |

Safety and Tolerability:

The most common adverse events associated with both formulations are local skin reactions, including irritation, burning, stinging, and erythema.[4][7] The cream formulation was developed to provide a more moisturizing and emollient vehicle, potentially reducing the irritation relative to the gel formulation. Patient preference studies suggest that water-based creams are generally preferred over gels for topical psoriasis treatment.[8][9][10]

Molecular Mechanism of Action

This compound is a prodrug that is rapidly converted to its active form, tazarotenic acid, in the skin. Tazarotenic acid selectively binds to retinoic acid receptors β (RARβ) and γ (RARγ), which are members of the nuclear receptor superfamily.[11][12] This binding leads to the formation of a heterodimer with the retinoid X receptor (RXR). The tazarotenic acid-RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[11] This interaction modulates gene transcription, leading to the downregulation of markers associated with psoriasis, such as those for keratinocyte hyperproliferation and inflammation, and the upregulation of genes that promote normal cell differentiation, including this compound-induced genes (TIGs) 1, 2, and 3.[1][13]

Signaling Pathway of this compound in Psoriasis:

Experimental Protocols

Protocol for a Double-Blind, Randomized, Comparative Clinical Trial

Objective: To compare the efficacy and safety of this compound 0.1% gel versus this compound 0.1% cream in patients with stable plaque psoriasis.

Study Design: A 12-week, multicenter, double-blind, randomized, parallel-group study.

Inclusion Criteria:

-

Male or female patients, 18 years or older.

-

Clinical diagnosis of stable plaque psoriasis affecting 2% to 20% of body surface area.

-

At least two comparable target plaques for assessment.

Exclusion Criteria:

-

Use of other topical or systemic psoriasis treatments within a specified washout period.

-

Known hypersensitivity to this compound or any formulation components.

-

Pregnancy or lactation.

Treatment Regimen:

-

Patients are randomized to apply either this compound 0.1% gel or this compound 0.1% cream to all psoriatic lesions once daily in the evening.

Efficacy Assessments (at baseline, weeks 2, 4, 8, and 12):

-

Physician's Global Assessment (PGA): A 7-point scale from clear to severe.

-

Target Plaque Assessment: Evaluation of erythema, scaling, and induration on a 5-point scale (0 = none, 4 = severe).

-

Body Surface Area (BSA): Percentage of BSA affected by psoriasis.

Safety Assessments:

-

Monitoring and recording of all adverse events, with a focus on local skin reactions (e.g., itching, burning, redness).

Statistical Analysis:

-

Comparison of the mean change from baseline in PGA and target plaque scores between the two treatment groups using appropriate statistical tests (e.g., ANCOVA).

-

Comparison of the incidence of adverse events between the two groups.

Experimental Workflow for Clinical Trial:

References

- 1. Molecular mechanisms of this compound action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound gel: efficacy and safety in plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound cream in the treatment of psoriasis: Two multicenter, double-blind, randomized, vehicle-controlled studies of the safety and efficacy of this compound creams 0.05% and 0.1% applied once daily for 12 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of clinical efficacy of topical this compound 0.1% cream with topical clobetasol propionate 0.05% cream in chronic plaque psoriasis: A double-blind, randomized, right-left comparison study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 6. Comparison of clinical efficacy of topical this compound 0.1% cream with topical clobetasol propionate 0.05% cream in chronic plaque psoriasis: a double-blind, randomized, right-left comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of topical this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Patient Preferences in Topical Psoriasis Treatment - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 9. livderm.org [livderm.org]

- 10. Patient Preferences in Topical Psoriasis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. immune-system-research.com [immune-system-research.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Tazarotene in In Vivo Models of Skin Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazarotene is a third-generation, receptor-selective, topical retinoid approved for the treatment of psoriasis, acne vulgaris, and photoaging.[1][2][3][4] It is a prodrug that is rapidly converted in the skin to its active metabolite, tazarotenic acid.[5][6][7] Tazarotenic acid selectively binds to retinoic acid receptors (RARs), particularly subtypes RAR-β and RAR-γ, to modulate the expression of genes involved in cell differentiation, proliferation, and inflammation.[1][5][6] This unique receptor selectivity is thought to optimize its therapeutic index and minimize side effects.[8] These characteristics make this compound a valuable tool for investigating the pathophysiology of various skin disorders and for the preclinical evaluation of novel dermatological therapies in in vivo models.

Mechanism of Action

Upon topical application, this compound penetrates the skin and is hydrolyzed by esterases to form tazarotenic acid.[6] This active metabolite binds to RAR-β and RAR-γ.[1] The resulting complex translocates to the nucleus, where it binds to Retinoic Acid Response Elements (RAREs) on the DNA.[1] This interaction modulates the transcription of specific genes. Key effects include:

-

Normalization of Keratinocyte Differentiation and Proliferation : In conditions like psoriasis, this compound reduces the abnormal proliferation of keratinocytes and normalizes their differentiation process.[1] It downregulates hyperproliferative markers such as keratins K6 and K16.[5]

-

Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties by inhibiting the activity of transcription factors like Activator Protein-1 (AP-1), which in turn reduces the expression of inflammatory molecules such as interleukin-6 (IL-6).[9][10]

-

Induction of this compound-Induced Genes (TIGs) : this compound upregulates the expression of specific genes, including TIG1, TIG2, and TIG3.[9][10] These genes are implicated in tumor suppression and the regulation of cell growth, making them relevant in models of skin cancer.[9][11]

Application in Psoriasis Models

Application Note

Psoriasis is characterized by hyperproliferation and abnormal differentiation of keratinocytes.[12] The mouse tail test is a well-established model for evaluating the efficacy of anti-psoriatic drugs by assessing their ability to induce orthokeratosis (normal keratinization).[12][13] this compound demonstrates strong potency in this model, significantly increasing the degree of orthokeratosis, an effect more pronounced than that of the classic anti-psoriatic compound dithranol at clinically relevant concentrations.[12] Additionally, in an imiquimod-induced psoriasis-like dermatitis mouse model, this compound treatment attenuated dermatitis, further supporting its utility.[2]

Quantitative Data Summary

| Model System | Treatment Group | Endpoint | Result | Reference |

| Mouse Tail Test (CFLP Mice) | 0.1% this compound Gel | Degree of Orthokeratosis | 87% ± 20% | [12] |

| 0.05% this compound Gel | Degree of Orthokeratosis | 59% ± 27% | [12] | |

| Vehicle Control | Degree of Orthokeratosis | 13% ± 6% | [12] | |

| Untreated Control | Degree of Orthokeratosis | 11% ± 6% | [12] |

Experimental Protocol: Mouse Tail Test

This protocol is adapted from studies evaluating the induction of orthokeratosis.[12][13]

-

Animal Model : Male or female CFLP mice.

-

Acclimatization : House animals under standard laboratory conditions for at least one week prior to the experiment.

-